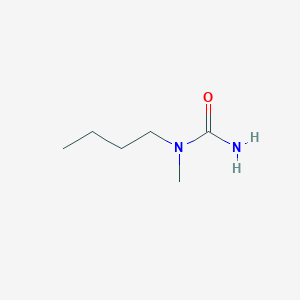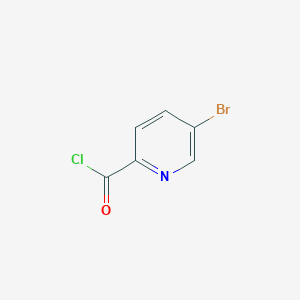
5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one is a compound with a wide range of applications in scientific research. It is a versatile compound, with a variety of uses in the laboratory, including in synthesis methods, biochemical and physiological effects, and more.
Scientific Research Applications
Structural and Spectroscopic Investigations
The compound and its derivatives have been subject to extensive structural and spectroscopic analysis. Research by Viveka et al. (2016) focused on the combined experimental and theoretical studies of a related pyrazole derivative. This work characterized the compound using various techniques, including NMR, FT-IR spectroscopy, and X-ray diffraction, highlighting the utility of these methods in understanding the compound's molecular structure and electronic properties.
Antimicrobial and Antiproliferative Activities
Research has explored the bioactive potential of pyrazole derivatives. Pettinari et al. (2006) synthesized and characterized novel dihalotin(IV) complexes of pyrazole derivatives and evaluated their in vitro antiproliferative activity against melanoma cell lines, revealing promising bioactive properties. Similarly, Farag et al. (2008) synthesized phenylpyrazoles exhibiting significant antimicrobial properties, indicating the potential of such compounds in developing new therapeutic agents.
Antioxidant Properties
Some derivatives have been identified for their antioxidant activity. For example, Gaffer et al. (2017) evaluated thiazolyl–pyrazolone derivatives for their potential antioxidant activity, showcasing the chemical versatility and biological relevance of pyrazole-based compounds.
Catalysis and Green Chemistry Applications
The role of pyrazole derivatives in catalysis and green chemistry has been highlighted by Mosaddegh et al. (2010), who demonstrated the use of an environmentally friendly biopolymer catalyst for synthesizing bis-pyrazolols, emphasizing sustainable approaches in chemical synthesis.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one involves the condensation of 2-phenyl-1,3-dicarbonyl compound with trifluoroacetic anhydride and methyl hydrazine followed by cyclization of the resulting intermediate.", "Starting Materials": [ "Phenylacetic acid", "Acetic anhydride", "Trifluoroacetic anhydride", "Methyl hydrazine", "Sodium acetate", "Sulfuric acid", "Ethanol", "Sodium hydroxide", "Water" ], "Reaction": [ "Phenylacetic acid is reacted with acetic anhydride and sulfuric acid to yield phenylacetic anhydride.", "Phenylacetic anhydride is then reacted with sodium acetate and ethanol to yield 2-phenyl-1,3-dicarbonyl compound.", "2-phenyl-1,3-dicarbonyl compound is then reacted with trifluoroacetic anhydride and methyl hydrazine in the presence of sodium acetate to yield the intermediate.", "The intermediate is then cyclized by treating it with sodium hydroxide in water to yield 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one." ] } | |
CAS RN |
1691-93-6 |
Molecular Formula |
C12H9F3N2O2 |
Molecular Weight |
270.21 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-9(10(18)12(13,14)15)11(19)17(16-7)8-5-3-2-4-6-8/h2-6,16H,1H3 |
InChI Key |
XJJDGTPFEFAAMV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C(F)(F)F |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




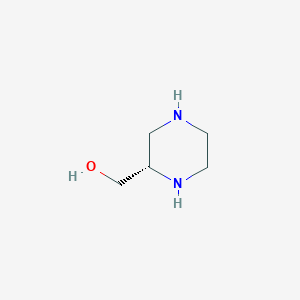
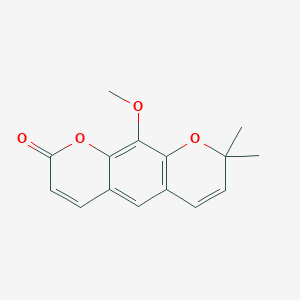
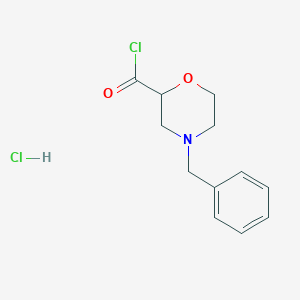
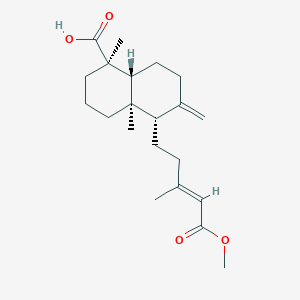


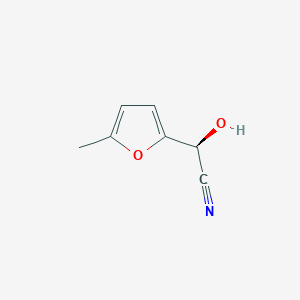
![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-](/img/structure/B162092.png)



